molecular formula C9H9BrN4S B7531200 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine

4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No. B7531200
M. Wt: 285.17 g/mol
InChI Key: SOTIIYVQTQMJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine involves the inhibition of a specific enzyme. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound and enzyme involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine depend on the specific enzyme that it inhibits. In general, inhibition of an enzyme can have a wide range of effects on biological systems. This can include changes in metabolism, signaling pathways, and gene expression. Additionally, the compound itself may have direct effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for a particular enzyme. This allows researchers to investigate the function of that enzyme in a more targeted way. Additionally, the compound has been shown to have good potency and selectivity, which makes it a useful tool for studying biological systems.
One limitation of using 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine is that it may not be effective for all enzymes. Additionally, the compound may have off-target effects that could complicate interpretation of experimental results. Finally, the synthesis of the compound may be challenging, which could limit its availability for research purposes.

Future Directions

There are several future directions for the use of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine. One area of interest is the development of more potent and selective inhibitors of the enzyme targeted by this compound. Additionally, the compound could be used in combination with other drugs to achieve synergistic effects. Finally, the compound could be investigated for its potential as a therapeutic agent for specific diseases.

Synthesis Methods

The synthesis of 4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine has been described in the literature. One method involves the reaction of 2-bromoallyl sulfide with 1-methylpyrazolopyrimidinone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of this method has been reported to be moderate to good.

Scientific Research Applications

4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine has been studied for its potential use as a biological probe. It has been shown to inhibit the activity of a specific enzyme, which makes it a useful tool for studying enzyme function. Additionally, it has been investigated for its potential as a therapeutic agent for certain diseases.

properties

IUPAC Name

4-(2-bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4S/c1-6(10)4-15-9-7-3-13-14(2)8(7)11-5-12-9/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTIIYVQTQMJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)SCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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